Isoetharine hydrochloride

Description

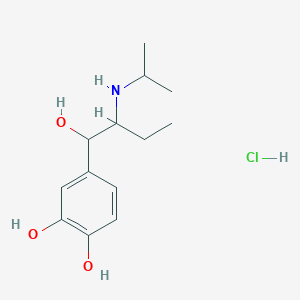

Structure

2D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDLGGSOCHQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018907 | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-96-4, 2576-92-3 | |

| Record name | Isoetharine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of Selective Bronchodilation: An In-Depth Technical Guide to the Early Pharmacological Studies of Isoetharine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational pharmacological studies of isoetharine (B1672230), a pioneering beta-2 selective adrenergic agonist. Developed in the mid-20th century, isoetharine marked a significant advancement in the treatment of bronchospastic diseases like asthma by offering a greater degree of selectivity for bronchial smooth muscle over cardiac tissue, thereby reducing the cardiovascular side effects associated with non-selective beta-agonists such as isoproterenol. This document details the mechanism of action, key experimental findings, and the in vitro and in vivo methodologies that established isoetharine's place in respiratory medicine.

Mechanism of Action: The Advent of Beta-2 Selectivity

Isoetharine exerts its therapeutic effect by selectively binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] This interaction initiates a cascade of intracellular events, leading to bronchodilation. While it demonstrates a higher affinity for beta-2 receptors, isoetharine can also bind to beta-1 adrenergic receptors at higher concentrations, which can lead to cardiac stimulation.[1]

The primary signaling pathway activated by isoetharine is the canonical Gs-protein coupled receptor pathway:

-

Receptor Binding: Isoetharine binds to the beta-2 adrenergic receptor on the surface of bronchial smooth muscle cells.[1]

-

G-Protein Activation: This binding event triggers a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs-protein stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, resulting in bronchodilation.[3]

Quantitative Pharmacological Data

Early pharmacological studies of isoetharine focused on determining its potency and selectivity compared to existing adrenergic agonists. The following tables summarize key quantitative data from these foundational in vitro and in vivo experiments.

Table 1: In Vitro Receptor Binding and Functional Potency of Isoetharine

| Parameter | Receptor | Value | Experimental System |

| Relative Potency | Bronchodilator (β2) | Potent | Guinea Pig Tracheal Chain |

| Cardiac Stimulant (β1) | Less potent than Isoproterenol | Isolated Guinea Pig Atria | |

| EC50 | Relaxation of K+-depolarized uterine smooth muscle | ~10 nM | Rat Uterus |

Table 2: In Vivo Bronchodilator Activity of Isoetharine

| Animal Model | Challenge Agent | Isoetharine Effect | Comparator | Comparator Effect | Key Finding |

| Guinea Pig | Histamine (B1213489) or Acetylcholine aerosol | Potent bronchodilator | Isoproterenol | More potent than Isoetharine | Isoetharine is an effective bronchodilator, though less potent than the non-selective agonist isoproterenol.[3] |

| Guinea Pig | Histamine or Acetylcholine aerosol | Potent bronchodilator | Epinephrine (B1671497) | Less potent than Isoetharine | Isoetharine demonstrates superior bronchodilator activity compared to epinephrine in this model.[3] |

Experimental Protocols

The characterization of isoetharine as a selective beta-2 agonist relied on a combination of in vitro and in vivo experimental models. These protocols were designed to assess its bronchodilator efficacy and its potential for cardiac side effects.

In Vitro Assays

a) Isolated Organ Bath (Guinea Pig Tracheal Chain)

This classic pharmacological preparation was instrumental in determining the direct relaxant effect of isoetharine on airway smooth muscle.

-

Objective: To determine the potency (pD2 or EC50) of isoetharine in relaxing pre-contracted airway smooth muscle.

-

Methodology:

-

Tissue Preparation: The trachea is dissected from a euthanized guinea pig and cut into a chain of rings.

-

Mounting: The tracheal chain is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the chain is fixed, and the other is connected to an isometric force transducer to measure changes in muscle tension.

-

Contraction: The tracheal chain is pre-contracted with a spasmogen such as histamine or carbachol (B1668302) to induce a stable, submaximal contraction.

-

Cumulative Concentration-Response Curve: Increasing concentrations of isoetharine are added to the organ bath in a cumulative manner. The resulting relaxation of the tracheal muscle is recorded.

-

Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal possible relaxation. A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) or pD2 (-log EC50) is calculated.

-

b) cAMP Accumulation Assay

This biochemical assay was used to confirm that the mechanism of action of isoetharine involves the activation of the adenylate cyclase pathway.

-

Objective: To measure the increase in intracellular cAMP in response to isoetharine stimulation.

-

Methodology:

-

Cell Culture: A suitable cell line expressing beta-2 adrenergic receptors (e.g., lung-derived cells or transfected cell lines) is cultured.

-

Stimulation: The cells are incubated with various concentrations of isoetharine for a defined period. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the isoetharine concentration, allowing for the determination of the EC50 for cAMP production.

-

In Vivo Studies

a) Measurement of Bronchodilation in Anesthetized Guinea Pigs

This in vivo model allowed for the assessment of isoetharine's bronchodilator effects in a whole-animal system.

-

Objective: To evaluate the ability of isoetharine to protect against or reverse bronchoconstriction induced by various agents.

-

Methodology:

-

Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted to allow for artificial respiration and the measurement of respiratory parameters.

-

Measurement of Airway Resistance: Airway resistance is measured using techniques such as a whole-body plethysmograph or by measuring changes in intratracheal pressure and airflow.

-

Induction of Bronchoconstriction: A bronchoconstrictor agent, such as histamine or acetylcholine, is administered intravenously or as an aerosol to induce a measurable increase in airway resistance.

-

Drug Administration: Isoetharine is administered, typically as an aerosol, prior to or after the administration of the bronchoconstrictor.

-

Data Analysis: The ability of isoetharine to prevent the increase in airway resistance (prophylactic effect) or to reverse the established bronchoconstriction (therapeutic effect) is quantified.

-

b) Clinical Studies in Humans (Measurement of FEV1)

In human subjects, the primary endpoint for assessing the efficacy of a bronchodilator is the change in Forced Expiratory Volume in one second (FEV1).

-

Objective: To determine the onset, magnitude, and duration of the bronchodilator effect of inhaled isoetharine in patients with asthma or other obstructive airway diseases.

-

Methodology:

-

Baseline Measurement: The patient's baseline FEV1 is measured using a spirometer.

-

Drug Administration: A standardized dose of isoetharine is administered via a metered-dose inhaler or a nebulizer.

-

Post-Dose Measurements: FEV1 is measured at specific time points after drug administration (e.g., 5, 15, 30, 60, 120, and 180 minutes) to assess the time course of the bronchodilator response.

-

Data Analysis: The change in FEV1 from baseline is calculated at each time point. The peak percentage increase in FEV1 and the duration of action (the time for FEV1 to return to baseline) are determined.

-

Conclusion

The early pharmacological studies of isoetharine were pivotal in establishing the therapeutic principle of beta-2 adrenergic selectivity for the treatment of bronchospasm. Through a combination of in vitro organ bath experiments, biochemical assays, and in vivo animal and human studies, researchers were able to demonstrate that isoetharine could effectively relax airway smooth muscle with a reduced propensity for the cardiac side effects that limited the use of its non-selective predecessors. This pioneering work laid the foundation for the development of subsequent generations of more selective and longer-acting beta-2 agonists, which remain a cornerstone of modern respiratory therapy. The experimental protocols detailed in this guide highlight the rigorous pharmacological approaches that were employed to characterize this important therapeutic agent.

References

An In-depth Technical Guide on the Synthesis and Chemical Structure Elucidation of Isoetharine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure elucidation of isoetharine (B1672230) hydrochloride, a selective β2-adrenergic receptor agonist. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Isoetharine hydrochloride is the hydrochloride salt of isoetharine. The chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride[1] |

| Chemical Formula | C₁₃H₂₂ClNO₃[1] |

| Molecular Weight | 275.77 g/mol [1] |

| CAS Number | 2576-92-3[1] |

| Appearance | Crystalline solid |

| Melting Point | 212-213 °C (with decomposition)[2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. A plausible and commonly cited synthetic pathway involves two primary stages: the formation of an aminoketone intermediate followed by its reduction to the corresponding amino alcohol.[3]

Step 1: Synthesis of 1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)butan-1-one Hydrochloride

This initial step involves the reaction of a protected catechol derivative with an α-bromo ketone, followed by amination with isopropylamine (B41738). A typical procedure is outlined below.

Experimental Protocol:

-

Protection of Catechol: The hydroxyl groups of a suitable catechol starting material, such as 3,4-dihydroxybutyrophenone, are protected to prevent unwanted side reactions. This can be achieved using standard protecting groups for catechols.

-

Bromination: The α-carbon of the protected butyrophenone (B1668137) is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, to yield the α-bromo ketone intermediate.

-

Amination: The α-bromo ketone is then reacted with an excess of isopropylamine in a suitable solvent, such as ethanol (B145695) or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection and Salt Formation: The protecting groups are removed under appropriate conditions. The resulting aminoketone free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the hydrochloride salt.

-

Purification: The crude 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one hydrochloride is purified by recrystallization. A common solvent system for recrystallization is a mixture of methanol (B129727) and diethyl ether.[2]

Step 2: Reduction to this compound

The second step involves the catalytic hydrogenation of the ketone functionality of the aminoketone intermediate to an alcohol.

Experimental Protocol:

-

Hydrogenation Setup: The purified 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one hydrochloride is dissolved in a suitable solvent, typically methanol or ethanol. A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

Reduction: The reaction mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation reactor under a hydrogen atmosphere. The reaction is typically carried out at a pressure of 2-4 atmospheres and a temperature of 25-50°C. The progress of the reaction is monitored by the cessation of hydrogen uptake.

-

Catalyst Removal and Product Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield crude this compound.

-

Final Purification: The final product is purified by recrystallization, often from a solvent mixture like ethanol-ether, to yield pure this compound crystals.[3]

Synthesis Pathway of this compound

Caption: A simplified two-step synthesis of this compound.

Chemical Structure Elucidation

The chemical structure of this compound is elucidated and confirmed using a combination of modern analytical techniques.

Workflow for Structure Elucidation

Caption: Workflow for the purification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data (Typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.9 - 1.1 | t | 3H | -CH₂-CH₃ |

| 1.2 - 1.4 | d | 6H | -CH(CH₃ )₂ |

| 1.5 - 1.8 | m | 2H | -CH₂ -CH₃ |

| 2.8 - 3.2 | m | 1H | -CH (CH₃)₂ |

| 3.3 - 3.6 | m | 1H | -CH(NH )- |

| 4.5 - 4.8 | d | 1H | -CH (OH)- |

| 6.6 - 7.0 | m | 3H | Aromatic protons |

| 8.5 - 9.5 | br s | 2H | Phenolic -OH |

| 9.5 - 10.5 | br s | 2H | Ammonium -NH₂ ⁺- |

¹³C NMR Spectral Data (Typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~10 | -CH₂-CH₃ |

| ~20-22 | -CH(CH₃ )₂ |

| ~25 | -CH₂ -CH₃ |

| ~50 | -CH (CH₃)₂ |

| ~60 | -CH (NH)- |

| ~75 | -CH (OH)- |

| ~115-120 | Aromatic CH |

| ~125-130 | Aromatic C (quaternary) |

| ~145-150 | Aromatic C-OH |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure.

Major Fragmentation Patterns

| m/z | Fragment Ion |

| 239 | [M - HCl]⁺ (Molecular ion of the free base) |

| 224 | [M - HCl - CH₃]⁺ |

| 196 | [M - HCl - C₃H₇]⁺ |

| 167 | [C₉H₁₁O₃]⁺ (Fragment from cleavage of the C-C bond adjacent to the nitrogen) |

| 72 | [C₄H₁₀N]⁺ (Isopropylaminoethyl fragment) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3200 - 2800 | N-H stretching (ammonium salt) |

| 3000 - 2850 | C-H stretching (aliphatic) |

| ~3030 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1260 - 1000 | C-O stretching (alcohol and phenol) |

| ~850 - 750 | C-H bending (aromatic, out-of-plane) |

This guide provides a foundational understanding of the synthesis and structural analysis of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data.

References

The Dawn of Selective Bronchodilation: A Technical Guide to the Historical Development of Isoetharine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the therapeutic landscape for respiratory diseases such as asthma and chronic bronchitis was dominated by non-selective adrenergic agonists like epinephrine (B1671497) and isoproterenol (B85558). While effective as bronchodilators, their utility was often limited by significant cardiovascular side effects, primarily due to the stimulation of β1-adrenergic receptors in the heart. The quest for a more targeted therapy led to a pivotal shift in drug development, focusing on agents with greater selectivity for the β-adrenergic receptors in the bronchial smooth muscle. Isoetharine (B1672230) emerged as a landmark achievement in this endeavor, representing one of the first clinically successful bronchodilators with a preferential action on what would later be classified as β2-adrenergic receptors.[1][2] This technical guide provides an in-depth exploration of the historical development of isoetharine, detailing its chemical synthesis, foundational pharmacological studies, mechanism of action, and clinical evolution, supported by quantitative data, experimental protocols, and pathway visualizations.

The Quest for Selectivity: Discovery and Synthesis

The development of isoetharine can be traced to the research efforts at the Sterling-Winthrop Research Institute.[3] The work of pharmacologists such as A.M. Lands was instrumental in characterizing the differential effects of catecholamines on various smooth muscle tissues, laying the theoretical groundwork for receptor subtypes. This research culminated in the understanding that specific structural modifications to the catecholamine molecule could dissociate the desired bronchodilatory effects from the undesired cardiac stimulation.

Isoetharine, chemically known as 1-(3,4-dihydroxyphenyl)-2-isopropylamino-1-butanol, was designed as a catecholamine analog with a modified side chain to impart greater β2 selectivity compared to its predecessor, isoproterenol. While the original patent from Sterling-Winthrop is not readily accessible, the general synthetic route for such N-substituted aminobutanols provides a likely pathway.

Probable Chemical Synthesis of Isoetharine

The synthesis likely involved a multi-step process starting from a catechol precursor. A key step would be the reaction of a protected catechol derivative with a brominated butyrophenone, followed by the introduction of an isopropylamine (B41738) group and subsequent reduction and deprotection.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Isoetharine exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[4][5] Activation of these G-protein coupled receptors initiates a well-defined intracellular signaling cascade, leading to muscle relaxation and bronchodilation.

-

Receptor Binding: Isoetharine binds to the β2-adrenergic receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several target proteins, including myosin light-chain kinase (MLCK), leading to its inactivation. This, along with a decrease in intracellular calcium levels, results in the relaxation of the bronchial smooth muscle and subsequent dilation of the airways.

Experimental Protocols: Assessing Bronchodilator Activity

The pharmacological activity of isoetharine and other early bronchodilators was established through a variety of preclinical and clinical experimental protocols. A cornerstone of preclinical assessment was the in vitro isolated organ bath experiment.

In Vitro Isolated Organ Bath Protocol

This method allows for the direct measurement of a drug's effect on smooth muscle contractility, isolated from systemic physiological influences.

Objective: To determine the relaxant potency (EC50) of isoetharine on pre-contracted tracheal smooth muscle.

Methodology:

-

Tissue Preparation: A trachea is excised from a laboratory animal (e.g., guinea pig, rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings or strips.

-

Mounting: The tracheal preparation is suspended in an organ bath chamber filled with physiological salt solution, maintained at 37°C, and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). One end of the tissue is fixed, while the other is attached to an isometric force transducer to record changes in muscle tension.

-

Equilibration & Pre-contraction: The tissue is allowed to equilibrate under a resting tension. Following equilibration, a contractile agent (spasmogen) such as histamine (B1213489) or methacholine (B1211447) is added to the bath to induce a stable, submaximal contraction.

-

Cumulative Dose-Response: Once the contraction has stabilized, isoetharine is added to the bath in a cumulative, logarithmic fashion. The tissue is allowed to reach a steady-state response at each concentration before the next addition.

-

Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-induced contraction. A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of the drug.

Quantitative Data: Preclinical and Clinical Efficacy

The development of isoetharine was driven by the need to separate bronchodilator efficacy (a β2-mediated effect) from cardiac stimulation (a β1-mediated effect). While specific binding affinity data (Ki values) from the developmental era are scarce in modern literature, preclinical and clinical studies provided functional evidence of this selectivity.

Preclinical Data

Studies in anesthetized dogs demonstrated that isoetharine had a greater effect on β2-adrenoceptors (measured by increased femoral blood flow) than on β1-adrenoceptors (measured by increased heart rate) when compared to the non-selective agonist isoproterenol.[6]

| Drug | Relative Activity (Heart Rate - β1) | Relative Activity (Femoral Blood Flow - β2) |

| Isoproterenol | ++++ | ++++ |

| Orciprenaline | +++ | ++ |

| Isoetharine | ++ | +++ |

| Salbutamol (B1663637) | ++ | +++ |

| Table 1: Relative preclinical cardiovascular effects of various β-agonists, indicating isoetharine's preference for β2-mediated vasodilation over β1-mediated heart rate increase.[6] |

Clinical Data

Clinical trials in patients with asthma and other obstructive airway diseases were crucial in establishing the therapeutic profile of isoetharine. These studies typically measured changes in pulmonary function, most commonly the Forced Expiratory Volume in one second (FEV1), and cardiovascular parameters like heart rate.

A key advantage of isoetharine over isoproterenol was its reduced impact on the cardiovascular system. A double-blind, randomized study in children with status asthmaticus demonstrated this benefit.

| Parameter | Isoetharine (1%) | Isoproterenol (0.5%) | Significance |

| Pulmonary Function | |||

| Trend in FEV1 Improvement | Greater Improvement | Less Improvement | Tendency |

| Cardiovascular Effects | |||

| Change in Heart Rate | Significantly Less Increase | Greater Increase | p < 0.05 |

| Table 2: Comparison of clinical effects of aerosolized isoetharine and isoproterenol in children with status asthmaticus. Isoetharine showed a better safety profile with a tendency for greater efficacy.[7] |

Later studies compared isoetharine to newer β2-agonists like albuterol. While both were effective, isoetharine often showed a faster onset of action, though this was sometimes accompanied by a higher incidence of side effects like tremors and palpitations.

| Parameter | Isoetharine (5 mg) | Albuterol (2.5 mg) | p-value |

| Mean FEV1 Improvement (Immediate) | 60% ± 11% | 39% ± 5% | < 0.05 |

| Mean FEV1 Improvement (at 1 hour) | Equivalent | Equivalent | NS |

| Incidence of Side Effects | 36% | 4% | < 0.01 |

| Table 3: Comparison of immediate efficacy and side effects of nebulized isoetharine and albuterol in adults with acute severe asthma.[8][9] |

Conclusion: Isoetharine's Historical Significance

Isoetharine holds a crucial place in the history of respiratory pharmacotherapy. It was a pioneering step away from non-selective catecholamines, validating the principle that targeted drug design could enhance therapeutic benefit while minimizing adverse effects.[2] The development of isoetharine and the characterization of its pharmacological profile helped solidify the classification of β-adrenergic receptors and paved the way for subsequent generations of more refined and longer-acting β2-agonists, such as salbutamol and formoterol, which form the cornerstone of modern asthma and COPD management.[10] While it has been largely superseded by these newer agents, the scientific journey of isoetharine provides a foundational case study in receptor-targeted drug development for researchers and clinicians in the respiratory field.

References

- 1. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP3555042B1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 3. Sterling Drug - Wikipedia [en.wikipedia.org]

- 4. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoetharine versus albuterol for acute asthma: greater immediate effect, but more side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shape and position of the complete dose-response curve for inhaled methacholine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on the Molecular Binding of Isoetharine Hydrochloride to Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between isoetharine (B1672230) hydrochloride and adrenergic receptors. Isoetharine is a catecholamine derivative and a short-acting β2-adrenergic receptor agonist historically used as a bronchodilator for respiratory conditions like asthma and bronchitis.[1][2] Its therapeutic effect is rooted in its specific binding profile to adrenergic receptor subtypes, which initiates a cascade of intracellular events leading to smooth muscle relaxation.[1][3]

Molecular Profile and Adrenergic Receptor Selectivity

Isoetharine is a relatively selective beta-2 adrenergic agonist.[4] While its primary therapeutic action is mediated through the β2-adrenergic receptor, it also exhibits some activity at β1-adrenergic receptors, which can lead to cardiovascular side effects such as an increased heart rate.[4][5] Its selectivity is a critical aspect of its pharmacological profile, differentiating it from non-selective beta-agonists like epinephrine.

Quantitative Binding and Functional Data

The binding affinity (Ki) and functional potency (EC50) of an agonist are crucial metrics for characterizing its interaction with a receptor. While comprehensive, directly comparable binding data for isoetharine across all adrenergic subtypes is sparse in publicly available literature, we can contextualize its activity with data from other well-known adrenergic agonists. The affinity and potency of these agents are typically determined through radioligand binding and functional assays, respectively.[6]

| Ligand | Receptor Subtype | Assay Type | Parameter | Value (nM) | Selectivity Profile |

| Isoetharine | β2-Adrenergic | Functional | - | Potent Agonist | β2 > β1 >> α |

| Isoproterenol (comparator) | β2-Adrenergic | Functional (cAMP) | pEC50 | 8.58 ± 0.10 | Non-selective β-agonist |

| Salbutamol (comparator) | β2-Adrenergic | Functional (cAMP) | pEC50 | 6.95 ± 0.07 | Selective β2-agonist |

| Formoterol (comparator) | β2-Adrenergic | Binding (Ki) | 263 | ~25-fold vs β1 | Selective β2-agonist |

| Salmeterol (comparator) | β2-Adrenergic | Binding (Ki) | 15.5 | ~135-fold vs β1 | Selective β2-agonist |

| Yohimbine (comparator) | α2A-Adrenergic | Binding (Ki) | 3.0 | α2-selective antagonist | α2-selective antagonist |

| Prazosin (comparator) | α1-Adrenergic | Binding (Ki) | 0.116 | α1-selective antagonist | α1-selective antagonist |

Note: Specific Ki and EC50 values for isoetharine are not consistently reported in recent literature. The table includes comparator compounds to illustrate typical quantitative values obtained for adrenergic ligands. pEC50 is the negative log of the EC50 value.[7][8][9]

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The bronchodilatory effect of isoetharine is a direct consequence of its agonism at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[4]

-

Receptor Binding: Isoetharine binds to the β2-AR on the surface of bronchial smooth muscle cells.[3]

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gs-alpha subunit dissociates and exchanges GDP for GTP.[10]

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Downstream Effects: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several target proteins, including myosin light-chain kinase (MLCK), leading to its inactivation.[3] This, coupled with a decrease in intracellular calcium, results in the relaxation of bronchial smooth muscle, causing bronchodilation and easier breathing.[3][4]

Experimental Protocols

The characterization of isoetharine's binding and functional activity relies on standard pharmacological assays.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11][12] A competitive binding assay measures the ability of an unlabeled compound (isoetharine) to displace a radiolabeled ligand with known affinity for the receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express the adrenergic receptor subtype of interest (e.g., CHO-K1 cells transfected with human β2-AR).[6] This involves homogenization followed by centrifugation to isolate the membrane fraction.[11]

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-receptors).[6]

-

Increasing concentrations of the unlabeled test compound (isoetharine).

-

A control for non-specific binding, which includes a high concentration of a known antagonist (e.g., propranolol) to saturate all specific binding sites.[6][12]

-

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[11]

-

Separation: The receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.[11][13]

-

Quantification: The filters are washed, and the trapped radioactivity is measured using a scintillation counter.[11]

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of isoetharine. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of isoetharine that inhibits 50% of specific radioligand binding).[9] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[9]

Functional assays measure the biological response resulting from receptor activation. For β2-AR agonists, this is typically the accumulation of intracellular cAMP.

Methodology:

-

Cell Culture: Whole cells expressing the β2-AR are cultured in multi-well plates.[14]

-

Compound Addition: The culture medium is replaced with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[10][14] Serial dilutions of isoetharine are then added to the wells.

-

Incubation: The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.[14][15]

-

Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The amount of cAMP produced is quantified using a detection kit, often based on a competitive immunoassay format like HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase reporter gene assay.[14][16] In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody, generating a signal that is inversely proportional to the amount of cAMP produced by the cells.[16]

-

Data Analysis: A standard curve is generated using known concentrations of cAMP.[16] The cAMP concentrations from the experimental wells are interpolated from this curve. The results are plotted as cAMP concentration versus the log concentration of isoetharine to generate a dose-response curve, from which the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) can be determined.[14]

Conclusion

Isoetharine hydrochloride functions as a selective β2-adrenergic receptor agonist. Its binding to these receptors on bronchial smooth muscle initiates a well-defined Gs-cAMP signaling pathway, resulting in bronchodilation. The precise characterization of its binding affinity (Ki) and functional potency (EC50) through standardized in vitro pharmacological assays, such as radioligand binding and cAMP accumulation studies, is fundamental to understanding its therapeutic action and side-effect profile. These methodologies remain central to the discovery and development of novel adrenergic receptor modulators.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoetarine - Wikipedia [en.wikipedia.org]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scholars.nova.edu [scholars.nova.edu]

- 9. benchchem.com [benchchem.com]

- 10. Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. resources.revvity.com [resources.revvity.com]

A Preliminary Investigation into Isoetharine's Receptor Selectivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the pharmacological characteristics of isoetharine (B1672230), with a specific focus on its adrenergic receptor selectivity. While isoetharine is known as a relatively selective β2-adrenergic agonist, a notable lack of publicly available, specific quantitative data regarding its receptor binding affinities and functional potencies exists.[1] This document outlines the established mechanism of action and provides detailed experimental protocols for determining these key quantitative parameters.

Pharmacodynamics and Mechanism of Action

Isoetharine is a catecholamine derivative and a direct-acting sympathomimetic agent.[2] Its primary therapeutic effect, bronchodilation, is achieved through its activity as a β-adrenergic receptor agonist.[2][3][4] While it demonstrates relative selectivity for the β2-adrenergic receptor subtype, which is densely expressed in bronchial smooth muscle, it is known to also bind to β1-adrenergic receptors, which can lead to cardiac side effects such as increased heart rate.[2][5]

The mechanism of action involves the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gs alpha subunit.[1][6] This activation initiates a downstream signaling cascade, leading to the relaxation of airway smooth muscle.[2][3]

Signaling Pathway

Upon binding to the β2-adrenergic receptor, isoetharine stabilizes an active receptor conformation. This triggers the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit, in its GTP-bound state, stimulates the membrane-bound enzyme adenylyl cyclase.[1][2][3] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates several target proteins, most notably myosin light-chain kinase (MLCK), which leads to its inactivation.[3] This prevents the phosphorylation of myosin, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]

Quantitative Analysis of Receptor Selectivity

To fully characterize a drug's receptor selectivity, two key quantitative parameters are determined: binding affinity (Ki) and functional potency (EC50).

-

Binding Affinity (Ki): This value represents the equilibrium dissociation constant for the binding of a ligand to a receptor. It is a measure of how tightly a drug binds to its target. A lower Ki value indicates a higher binding affinity.[7] Ki values are typically determined through competitive radioligand binding assays.[8]

-

Functional Potency (EC50): The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible biological response.[9] It is a measure of the drug's potency in eliciting a functional effect, such as second messenger production or tissue relaxation. A lower EC50 value indicates higher potency.[9]

Data Presentation

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | β1-AR | β2-AR | α1-AR | α2-AR | β2/β1 Selectivity Ratio |

|---|---|---|---|---|---|

| Isoetharine | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Isoprenaline | Value | Value | Value | Value | Ratio |

| Salbutamol | Value | Value | Value | Value | Ratio |

| Norepinephrine | 330[10] | Value | Value | 56[10] | Ratio |

| Zenidolol (ICI-118551) | 49.5[10] | 0.7[10] | Value | Value | 70.7 |

Note: Values for comparator compounds would be populated from relevant literature. The β2/β1 selectivity ratio is calculated as Ki(β1) / Ki(β2).

Table 2: Adrenergic Receptor Functional Potencies (EC50, nM)

| Compound | β1-AR (e.g., Tachycardia) | β2-AR (e.g., cAMP accumulation) | β2/β1 Selectivity Ratio |

|---|---|---|---|

| Isoetharine | Data N/A | Data N/A | Data N/A |

| Isoprenaline | Value | Value | Ratio |

| Salbutamol | Value | Value | Ratio |

| CL316243 (β3 agonist) | Poor[10] | Poor[10] | N/A |

Note: The functional assay used to determine EC50 should be specified. The β2/β1 selectivity ratio is calculated as EC50(β1) / EC50(β2).

Experimental Protocols

The following sections detail the methodologies for determining the binding affinity and functional potency of isoetharine.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay measures the affinity of a test compound (isoetharine) by its ability to displace a radiolabeled ligand of known affinity from the target receptor.[8][11]

Objective: To determine the inhibition constant (Ki) of isoetharine for β1- and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human β1 or β2-adrenergic receptor subtype (e.g., HEK293, CHO-K1 cells).[12]

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[13]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[13]

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).[13]

-

-

Competitive Binding Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol ([3H]DHA) or [3H]-CGP 12177), and a range of concentrations of unlabeled isoetharine.[12][13][14]

-

For each receptor subtype, include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a saturating, unlabeled antagonist like propranolol).[12]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[8][13]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

-

Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[13]

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each isoetharine concentration.

-

Plot the percentage of specific binding against the log concentration of isoetharine to generate a dose-response curve.

-

Use non-linear regression to fit the curve and determine the IC50 value (the concentration of isoetharine that inhibits 50% of specific radioligand binding).[13]

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[13]

-

cAMP Accumulation Assay (for EC50 Determination)

This is a cell-based functional assay that quantifies the production of the second messenger cAMP in response to receptor activation by an agonist.[15]

Objective: To determine the functional potency (EC50) of isoetharine in stimulating cAMP production via the β2-adrenergic receptor.

Methodology:

-

Cell Culture:

-

Agonist Stimulation:

-

Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of isoetharine to the wells. Include control wells with no agonist (baseline) and a maximal concentration of a full agonist like isoprenaline (positive control).

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[16]

-

-

Cell Lysis and cAMP Quantification:

-

Terminate the stimulation by aspirating the buffer and lysing the cells with the provided lysis reagent from a commercial assay kit.

-

Quantify the intracellular cAMP concentration in the cell lysates. Common methods include:

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Interpolate the cAMP concentrations for each isoetharine dose from the standard curve.

-

Plot the cAMP concentration against the log concentration of isoetharine.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.[16]

-

Conclusion

Isoetharine is a relatively selective β2-adrenergic receptor agonist that mediates bronchodilation through the canonical Gs-cAMP signaling pathway.[1][2] While its qualitative pharmacology is well-established, a comprehensive quantitative profile of its binding affinities and functional potencies across the full spectrum of adrenergic receptors is lacking in publicly accessible literature. The experimental protocols detailed in this guide provide a robust framework for researchers to perform a preliminary investigation, generating the necessary data to precisely define isoetharine's receptor selectivity. Such studies are crucial for a complete understanding of its therapeutic actions and potential side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Isoetharine Hydrochloride? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Isoetarine - Wikipedia [en.wikipedia.org]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. EC50 - Wikipedia [en.wikipedia.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Scholars@Duke publication: Identification and regulation of alpha- and beta-adrenergic receptors. [scholars.duke.edu]

- 12. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Structural Basis of the Selectivity of the β2-Adrenergic Receptor for Fluorinated Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 16. researchgate.net [researchgate.net]

- 17. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Exploration of Isoetharine's Signaling Pathway via cAMP Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of isoetharine (B1672230), a selective β2-adrenergic agonist, with a focus on its role in stimulating cyclic adenosine (B11128) monophosphate (cAMP) production. This document details the molecular mechanisms, offers quantitative data, and provides explicit experimental protocols for the investigation of this pathway.

Introduction

Isoetharine is a sympathomimetic amine that exhibits high selectivity for β2-adrenergic receptors, primarily located on the smooth muscle of the airways.[1] Its therapeutic action as a bronchodilator is mediated through the activation of a well-defined signal transduction cascade that culminates in the relaxation of airway smooth muscle.[2] A pivotal event in this pathway is the production of the second messenger, cyclic adenosine monophosphate (cAMP).[3] Understanding the intricacies of this signaling cascade is paramount for the development of novel therapeutics for obstructive airway diseases.

The Signaling Pathway of Isoetharine

The canonical signaling pathway initiated by isoetharine binding to the β2-adrenergic receptor (β2AR) is a classic example of a G-protein coupled receptor (GPCR) cascade. The β2AR is coupled to a stimulatory G-protein, Gs.[4][5]

The sequence of events is as follows:

-

Ligand Binding: Isoetharine binds to the extracellular domain of the β2-adrenergic receptor.[1]

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.[6]

-

Gαs Subunit Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.[7]

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates the enzyme adenylyl cyclase.[8]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[9]

-

Phosphorylation of Downstream Targets: PKA, a serine/threonine kinase, phosphorylates a variety of downstream target proteins within the airway smooth muscle cells. Key substrates include:

-

Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This, in turn, reduces the interaction between actin and myosin, causing muscle relaxation.[10]

-

Vasodilator-Stimulated Phosphoprotein (VASP): Phosphorylation of VASP is involved in the regulation of the actin cytoskeleton and contributes to the relaxation of smooth muscle.[11][12]

-

Heat Shock Protein 20 (HSP20): PKA-mediated phosphorylation of HSP20 has been shown to inhibit airway smooth muscle contraction.[10]

-

-

Physiological Response: The net effect of these phosphorylation events is the relaxation of the airway smooth muscle, leading to bronchodilation.

Quantitative Data

The following table summarizes key quantitative parameters associated with the isoetharine signaling pathway.

| Parameter | Value | Cell Line | Comments |

| EC50 for cAMP Production | 7.7 nM | HEK-293B | The half-maximal effective concentration of isoetharine required to induce cAMP production. |

| Binding Affinity (Kd/Ki) | Not available in reviewed literature | - | The dissociation constant (Kd) or inhibition constant (Ki) for isoetharine binding to the β2-adrenergic receptor has not been consistently reported in publicly available literature. A detailed protocol for its determination is provided in Section 4.2. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the isoetharine signaling pathway.

cAMP Accumulation Assay (ELISA-based)

This protocol describes the measurement of intracellular cAMP levels in response to isoetharine stimulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human Embryonic Kidney (HEK) 293 cells or a relevant airway smooth muscle cell line

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Isoetharine hydrochloride

-

3-isobutyl-1-methylxanthine (IBMX)

-

Cell Lysis Buffer

-

cAMP ELISA Kit (commercially available)

-

96-well microplates

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in T75 flasks at 37°C in a humidified 5% CO2 incubator.

-

Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Cell Treatment:

-

Prepare a stock solution of isoetharine in sterile water or DMSO.

-

On the day of the experiment, prepare serial dilutions of isoetharine in serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Wash the cells once with warm PBS.

-

Add 100 µL of the isoetharine dilutions to the respective wells. Include a vehicle control (medium with IBMX only).

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis:

-

Aspirate the treatment solution.

-

Add 100 µL of Cell Lysis Buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.

-

-

cAMP ELISA:

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and cAMP standards to an antibody-coated plate.

-

Adding a horseradish peroxidase (HRP)-conjugated cAMP tracer.

-

Incubating to allow for competitive binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution and incubating to develop color.

-

Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the isoetharine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Radioligand Competition Binding Assay for Kd/Ki Determination

This protocol describes how to determine the binding affinity (Ki) of isoetharine for the β2-adrenergic receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor

-

[³H]-CGP12177 (a radiolabeled β-adrenergic antagonist)

-

This compound

-

Propranolol (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge to pellet the membranes and resuspend in Assay Buffer.

-

Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of Assay Buffer.

-

Non-specific Binding: 50 µL of 10 µM Propranolol.

-

Competition: 50 µL of serial dilutions of isoetharine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Add 50 µL of [³H]-CGP12177 to all wells at a final concentration close to its Kd.

-

Add 100 µL of the membrane preparation to each well.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of isoetharine.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The exploration of isoetharine's signaling pathway through cAMP production provides a clear model of β2-adrenergic receptor agonism. The methodologies and data presented in this guide offer a robust framework for researchers and drug development professionals to investigate this critical pathway. A thorough understanding of these mechanisms is essential for the rational design of more effective and selective bronchodilators for the treatment of respiratory diseases.

References

- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isoetarine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stimulatory G protein alpha-subunit Gs alpha is imprinted in human thyroid glands: implications for thyroid function in pseudohypoparathyroidism types 1A and 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β2 adrenergic receptor-induced conformational changes in the heterotrimeric G protein Gs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoprenaline stimulates gene transcription of the inhibitory G protein alpha-subunit Gi alpha-2 in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Autocrine regulation of airway smooth muscle contraction by diacylglycerol kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Isoetharine Hydrochloride in Biological Samples using a Validated HPLC Method

Introduction

Isoetharine (B1672230) is a short-acting beta-2 adrenergic receptor agonist utilized in the management of asthma and other respiratory conditions. Accurate and precise quantification of isoetharine in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the determination of isoetharine in human plasma using a reversed-phase high-performance liquid chromatography (HPLC) method with electrochemical (amperometric) detection. The described method is sensitive, selective, and has been validated to ensure reliable results.

Principle

This method involves the extraction of isoetharine and an internal standard from plasma using an ion-pair reagent. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by quantification using an amperometric detector.

Data Presentation

Table 1: HPLC Operating Conditions

| Parameter | Value |

| HPLC System | Modular system with a reciprocating pump and syringe-loaded injection valve |

| Column | Reversed-phase C18 |

| Mobile Phase | Suitable buffer and organic modifier mixture |

| Flow Rate | To be optimized for ideal separation |

| Injection Volume | 100 µL |

| Detector | Amperometric detector |

| Electrode Potential | Optimized for isoetharine detection |

Table 2: Sample Preparation and Extraction Parameters

| Parameter | Value |

| Biological Matrix | Human Plasma (with oxalate (B1200264) anticoagulant) |

| Internal Standard | Colterol (B100066) |

| Extraction Method | Ion-pair liquid-liquid extraction |

| Ion-Pair Reagent | di-(2-ethylhexyl)phosphoric acid in benzene |

| Back-extraction | Into an acidic aqueous phase |

| Recovery of Isoetharine | 78.4% (± 2.31%) |

| Recovery of Internal Standard | 79.1% (± 3.6%) |

Table 3: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 2.5 - 100 ng/mL | [1] |

| Accuracy (% Recovery) | 90-110% | [2] |

| Precision (% RSD) | <10% | [2] |

| Limit of Detection (LOD) | 10 ng/mL (HPLC-UV) | [2] |

| Limit of Quantification (LOQ) | 50 ng/mL (HPLC-UV) | [2] |

Note: The LOD and LOQ values provided are for a representative HPLC-UV method and may differ for the described amperometric detection method.

Experimental Protocols

Materials and Reagents

-

Isoetharine hydrochloride reference standard

-

Colterol (internal standard)

-

Di-(2-ethylhexyl)phosphoric acid

-

Benzene, HPLC grade

-

Potassium phosphate (B84403) monobasic (KH2PO4)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sulfuric acid (H2SO4)

-

Human plasma (control, with oxalate anticoagulant)

-

Water, ultrapure

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Silanized glassware

Preparation of Solutions

-

Phosphate Buffer (0.2 M, pH 6.9): Dissolve 13.6 g of KH2PO4 in 300 mL of water. Add 50 mL of 1 N NaOH, dilute to 0.5 L with water, and adjust the pH to 6.9 with 1 N HCl.[1]

-

Ion-Pair Reagent: Prepare a suitable concentration of di-(2-ethylhexyl)phosphoric acid in benzene.[1]

-

Stock Standard Solutions (100 µg/mL): Prepare fresh stock solutions of isoetharine and colterol in 0.05 N H2SO4.[1]

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock standard solution with 0.05 N H2SO4.[1]

Sample Preparation Protocol

-

Pipette 1.0 mL of plasma sample, standard, or blank into a silanized centrifuge tube.

-

Add a known amount of the internal standard (e.g., 50 ng of colterol).[1]

-

Add the ion-pair reagent solution and vortex for an appropriate time to ensure thorough mixing.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Transfer the organic phase to a new tube.

-

Perform a back-extraction by adding an acidic aqueous solution (e.g., 0.05 N H2SO4) to the organic phase.

-

Vortex the mixture and then centrifuge.

-

The aqueous phase, now containing the isoetharine and internal standard, is carefully collected. The sample can be frozen at -4°C until analysis.[1]

-

Prior to injection, thaw the aqueous phase.

HPLC Analysis Protocol

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 100 µL of the prepared sample extract into the HPLC system.[1]

-

Run the analysis for a sufficient time to allow for the elution of both the internal standard and isoetharine.

-

Record the chromatogram and the peak areas for both isoetharine and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio of isoetharine to the internal standard against the concentration of the standards.

-

Determine the concentration of isoetharine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for isoetharine quantification.

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vitro Guinea Pig Tracheal Chain Relaxation Assay with Isoetharine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting an in vitro guinea pig tracheal chain relaxation assay to evaluate the efficacy of bronchodilators, using isoetharine (B1672230) as a model compound. The detailed methodology covers tissue preparation, apparatus setup, experimental procedure, and data analysis. Additionally, this guide includes a summary of the mechanism of action of isoetharine and its signaling pathway, visualized through a clear diagram. The provided protocols and data presentation formats are intended to ensure reproducibility and accurate interpretation of results for researchers in pharmacology and drug development.

Introduction

The in vitro guinea pig tracheal chain preparation is a classic and reliable method for studying the effects of compounds on airway smooth muscle contraction and relaxation. This ex vivo model is particularly useful for screening and characterizing potential bronchodilator drugs. Isoetharine, a selective β2-adrenergic agonist, serves as an excellent positive control for this assay due to its well-documented mechanism of action in inducing tracheal smooth muscle relaxation.

Isoetharine exerts its effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][4] PKA then phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase (MLCK), leading to smooth muscle relaxation and bronchodilation.[1]

Materials and Reagents

Solutions and Buffers

The primary physiological solution used in this assay is the Krebs-Henseleit buffer. It is crucial to prepare this solution fresh daily and ensure it is continuously gassed with carbogen (B8564812) (95% O₂ and 5% CO₂).[5][6]

| Component | Concentration (mM) | Amount per 1 Liter (g) |

| NaCl | 118.0 | 6.9 |

| KCl | 4.7 | 0.35 |

| CaCl₂·2H₂O | 2.5 | 0.37 |

| KH₂PO₄ | 1.2 | 0.16 |

| MgSO₄·7H₂O | 1.2 | 0.29 |

| NaHCO₃ | 25.0 | 2.1 |

| D-Glucose | 11.1 | 2.0 |

Table 1: Composition of Krebs-Henseleit Buffer.

Drugs and Chemicals

| Substance | Role | Typical Concentration Range | Solvent |

| Isoetharine Hydrochloride | Test Compound (β2-agonist) | 10⁻⁹ M to 10⁻⁴ M | Distilled Water or Saline |

| Histamine (B1213489) Dihydrochloride | Contracting Agent | 10⁻⁶ M to 10⁻⁴ M | Distilled Water |

| Acetylcholine Chloride | Contracting Agent | 10⁻⁷ M to 10⁻³ M | Distilled Water |

| Carbamylcholine (Carbachol) | Contracting Agent | 10⁻⁷ M to 10⁻⁵ M | Distilled Water |

Table 2: Drugs and Chemicals for the Assay.

Experimental Protocol

Animal and Tissue Preparation

-

Humanely euthanize a male Dunkin-Hartley guinea pig (300-500 g) following approved institutional animal care and use committee protocols.

-

Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.

-

Gently remove adhering connective tissue and fat.

-

Cut the trachea into rings of 2-3 mm in width.

-

To create a tracheal chain, cut each ring open opposite the trachealis muscle and suture the rings together.[5] A chain of 3-4 rings is typically sufficient.

Apparatus Setup

-

Mount the tracheal chain in an organ bath (10-20 mL capacity) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the chain to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

-

Apply an initial tension of 1 gram to the tracheal chain and allow it to equilibrate for at least 60 minutes.[5] During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15 minutes.

Experimental Procedure

-

After equilibration, induce a sustained contraction of the tracheal chain by adding a contracting agent to the organ bath. A common choice is histamine (e.g., 50 µM) or acetylcholine.[1] The goal is to achieve a stable submaximal contraction (approximately 70-80% of the maximum).

-

Once the contraction has stabilized, cumulatively add increasing concentrations of isoetharine to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has plateaued).

-

Record the relaxation response at each concentration of isoetharine.

-

At the end of the experiment, add a high concentration of a standard relaxant like papaverine (B1678415) (e.g., 10⁻⁴ M) to induce maximal relaxation, which can be used for data normalization.

Data Presentation and Analysis

The relaxation induced by isoetharine is typically expressed as a percentage of the pre-contraction induced by the contracting agent.

Data Collection

| Isoetharine Concentration (M) | Tension (g) | % Relaxation |

| Baseline (Pre-contraction) | 0 | |

| 10⁻⁹ | ||

| 10⁻⁸ | ||

| 10⁻⁷ | ||

| 10⁻⁶ | ||

| 10⁻⁵ | ||

| 10⁻⁴ |

Table 3: Example Data Collection Table.

Data Analysis

-

Calculate the percentage of relaxation for each concentration of isoetharine relative to the initial contraction.

-

Plot the percentage of relaxation against the logarithm of the isoetharine concentration to generate a concentration-response curve.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response model (e.g., the Hill equation) to determine the EC₅₀ value.[7] The EC₅₀ is the concentration of isoetharine that produces 50% of the maximal relaxation.

Visualizations

Signaling Pathway of Isoetharine-Induced Tracheal Relaxation

Caption: Signaling pathway of isoetharine in airway smooth muscle cells.

Experimental Workflow for Guinea Pig Tracheal Chain Relaxation Assay

Caption: Workflow for the in vitro guinea pig tracheal chain relaxation assay.

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Antigen- and histamine H1 receptor-mediated relaxation of guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 7. Explain what is EC50? [synapse.patsnap.com]

Determining the Potency of Isoetharine Hydrochloride: A Cell-Based Application Note and Protocol for EC50 Value Assessment

For Immediate Release

Introduction

Isoetharine (B1672230) hydrochloride is a selective short-acting β2-adrenergic receptor agonist utilized as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] Its therapeutic effect is mediated by the relaxation of bronchial smooth muscle.[1] The potency of isoetharine hydrochloride is a critical parameter in drug development and is quantified by its half-maximal effective concentration (EC50). This application note provides a detailed protocol for determining the EC50 value of this compound using a cell-based cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay. This method is a robust and reliable tool for characterizing the potency of β2-adrenergic receptor agonists.[2]